molecular formula C11H22Cl2N2O B1432140 9-Methyl-3,9-diazaspiro[5.6]dodecan-10-one dihydrochloride CAS No. 1390654-21-3

9-Methyl-3,9-diazaspiro[5.6]dodecan-10-one dihydrochloride

Cat. No.: B1432140
CAS No.: 1390654-21-3
M. Wt: 269.21 g/mol
InChI Key: JNGFQPLNWXXUTN-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

9-methyl-3,9-diazaspiro[5.6]dodecan-10-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O.2ClH/c1-13-9-6-11(3-2-10(13)14)4-7-12-8-5-11;;/h12H,2-9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNGFQPLNWXXUTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CCC1=O)CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Functionalized Ketone Precursors

The initial step involves synthesizing ketones functionalized with halides and alkenes, which serve as substrates for the cascade reaction. These ketones are typically prepared by the addition of Grignard reagents to acid chlorides, catalyzed by copper(I) bromide to improve yields (approximately 77-85%) and selectivity. The general reaction conditions include:

  • Use of magnesium and tetrahydrofuran (THF) at 72 °C for Grignard formation.
  • Addition of 10 mol% CuBr catalyst.
  • Reaction with acid chlorides at -78 °C, warmed to room temperature over 17 hours.
Ketone n (alkyl chain length) m (alkyl chain length) Yield (%)
1a 1 1 77
1b 1 2 77
1c 2 1 85
1d 2 2 75

These ketones contain a halide (chloride or bromide) and an alkene tethered to the ketone moiety, setting the stage for the nitrone formation and cycloaddition cascade.

Cascade Reaction: Condensation, Cyclization, and Dipolar Cycloaddition

The cascade reaction proceeds by heating the functionalized ketones with hydroxylamine hydrochloride and a base such as N,N-diisopropylethylamine (DIPEA) in toluene or xylene at elevated temperatures (110-140 °C). The reaction sequence is:

  • Condensation of the ketone with hydroxylamine to form an oxime intermediate.
  • Intramolecular displacement of the halide by the oxime nitrogen to form a cyclic nitrone.
  • Intramolecular 1,3-dipolar cycloaddition of the nitrone with the alkene to form spirocyclic isoxazolidines.

Key observations:

  • For ketones with a five-membered ring forming tether (n or m = 1), the cyclization is fast and yields a single regio- and diastereoisomer in good yields (70-75%).
  • For six-membered ring forming tethers (n or m = 2), the reaction is slower and leads to mixtures of regioisomers unless catalyzed by tetrabutylammonium iodide (n-Bu4NI), which accelerates cyclization and improves yields up to 89%.
  • The presence of electron-withdrawing groups (e.g., methyl acrylate) on the alkene dipolarophile directs regioselectivity, favoring single regioisomer formation.
Substrate Conditions Product Yield (%) Regioisomer Ratio Notes
1a NH2OH·HCl, DIPEA, PhMe, 110 °C 75 Single Fast cyclization, 5-membered ring
1b NH2OH·HCl, DIPEA, PhMe, 110 °C + 10 mol% n-Bu4NI 89 Single Catalyzed cyclization, 6-membered ring
1c NH2OH·HCl, DIPEA, xylene, 140 °C 63 1.3:1 Mixture of regioisomers
1d NH2OH·HCl, DIPEA, xylene, 140 °C + 10 mol% n-Bu4NI 70 1.2:1 Mixture of regioisomers
7c (with methyl acrylate) NH2OH·HCl, DIPEA, PhMe, 110 °C 89 Single Electron-withdrawing group improves regioselectivity
7d (with methyl acrylate) NH2OH·HCl, DIPEA, PhMe, 110 °C + 10 mol% n-Bu4NI 88 Single Same as above

Reduction and Lactam Formation

Following cycloaddition, the N–O bond in the isoxazolidine ring is reduced using zinc and acetic acid at 70 °C to afford amino-alcohol intermediates. These intermediates can undergo intramolecular cyclization, especially when ester groups are present, to form lactams, completing the spirocyclic diazaspiro compound framework.

  • Reduction yields for amino-alcohols range from 44% to 93%, depending on substrate and conditions.
  • Lactam formation proceeds smoothly with yields of 76-85%.

Modifications to Improve Stability and Yield

  • Incorporation of heteroatoms (e.g., nitrogen) in the alkyl chain was explored to decrease lipophilicity and introduce functional handles.
  • Unprotected amino groups in the chain led to instability and low yields (20-41%) due to side reactions.
  • Protection of amino groups as carbamates (e.g., benzyl chloroformate protection) improved yields significantly, giving high yields of tricyclic products (up to 79%) and subsequent amino-alcohols upon reduction.
  • Introduction of carbamate protection also enhanced selectivity and stability during the cascade reaction.

Summary Table of Key Reaction Parameters and Outcomes

Step Reagents/Conditions Yield (%) Notes
Ketone synthesis Grignard + acid chloride, CuBr catalyst, THF 75-85 Functionalized ketones 1a–d
Cascade condensation & cycloaddition NH2OH·HCl, DIPEA, PhMe/xylene, 110-140 °C, ± n-Bu4NI 63-89 Formation of spirocyclic isoxazolidines
N–O bond reduction Zn, AcOH, 70 °C 44-93 Amino-alcohol formation
Lactam cyclization Intramolecular cyclization post-reduction 76-85 Formation of lactam ring
Amino group protection Benzyl chloroformate 79 Improved yield and selectivity

Research Findings and Analysis

  • The cascade reaction is highly efficient for constructing complex spirocyclic amines, including 9-Methyl-3,9-diazaspiro[5.6]dodecan-10-one derivatives.
  • The reaction sequence benefits from the careful design of ketone substrates, particularly the length of the tether and substitution pattern.
  • Catalysis with tetrabutylammonium iodide significantly enhances the rate and yield for six-membered ring formation.
  • Electron-withdrawing substituents on the alkene dipolarophile improve regioselectivity in the cycloaddition step.
  • Amino group protection strategies are essential to prevent side reactions and improve overall yields.
  • Structural confirmation by single crystal X-ray analysis supports the stereochemical assignments and the spirocyclic framework formation.

Chemical Reactions Analysis

Types of Reactions

9-Methyl-3,9-diazaspiro[5.6]dodecan-10-one dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions can result in a wide range of functionalized spiro compounds .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₁H₂₂Cl₂N₂O
  • Molecular Weight : 269.21 g/mol
  • CAS Number : 1390654-21-3
  • MDL Number : MFCD22666526

The compound features a unique spiro structure that contributes to its biological activity and interaction with various biological targets.

Research indicates that compounds within the diazaspiro family, including 9-Methyl-3,9-diazaspiro[5.6]dodecan-10-one dihydrochloride, exhibit a range of biological activities that make them candidates for therapeutic applications.

Treatment of Obesity

One of the primary applications of this compound is in the treatment of obesity. Studies have demonstrated that diazaspiro compounds can inhibit key enzymes involved in fat metabolism, such as:

  • Acetyl CoA Carboxylase : Inhibition may lead to decreased fatty acid synthesis.
  • 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) : Compounds that inhibit this enzyme may help manage obesity by modulating glucocorticoid levels, which are linked to fat accumulation and metabolism disorders .

Central Nervous System Disorders

Another area of interest is the potential use of this compound in treating central nervous system (CNS) disorders. Research suggests that diazaspiro compounds may affect neurotransmitter systems and could be beneficial in managing conditions such as:

  • Anxiety
  • Depression
  • Schizophrenia

These compounds may act as modulators of neurotransmitter receptors, providing a pathway for the development of new CNS therapeutics .

Case Study 1: Obesity Treatment Efficacy

A study highlighted the efficacy of related diazaspiro compounds in reducing body weight in animal models. The compounds demonstrated significant binding affinities to melanin-concentrating hormone receptor 1 (MCH-R1), suggesting their potential as antagonists for obesity treatment . The pharmacokinetic profiles indicated effective dosages ranging from 0.05 to 20 mg/kg body weight depending on the administration route.

Case Study 2: CNS Activity

In another investigation, researchers explored the impact of diazaspiro compounds on anxiety-like behaviors in rodent models. The results indicated that these compounds could significantly reduce anxiety symptoms, likely through modulation of serotonin and dopamine pathways .

Mechanism of Action

The mechanism of action of 9-Methyl-3,9-diazaspiro[5.6]dodecan-10-one dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Chemical Identity :

  • Molecular Formula : C₁₁H₂₂Cl₂N₂O
  • Average Molecular Weight : 269.210 g/mol
  • CAS Registry Number : 1390654-21-3
  • Purity : ≥95%
  • Salt Form : Dihydrochloride (2HCl)
  • Structure : Features a spirocyclic framework with a 5.6-membered ring system, a methyl group at the 9-position, and a ketone at the 10-position .

Physicochemical Properties :

  • Monoisotopic Mass: 268.110919
  • LogP: Not explicitly reported, but the methyl substituent likely increases lipophilicity compared to non-methylated analogs.
  • Solubility : Dihydrochloride salts typically enhance aqueous solubility, though pH-dependent behavior (common for such salts) is inferred from similar compounds like capmatinib dihydrochloride .

Comparison with Structurally Similar Compounds

3,9-Diazaspiro[5.6]dodecan-10-one Dihydrochloride

  • Molecular Formula : C₁₀H₂₀Cl₂N₂O
  • Molecular Weight : 255.18 g/mol
  • CAS : 1609403-56-6
  • Key Differences : Lacks the methyl group at the 9-position, resulting in reduced steric hindrance and lower molecular weight. This structural simplicity may influence receptor binding and metabolic stability .

(1S,5R)-9-Methyl-3,9-diazabicyclo[3.3.2]decane Dihydrochloride

  • Molecular Formula: Not explicitly provided, but bicyclo[3.3.2] framework differs from spirocyclic systems.
  • CAS : 1820580-36-6
  • Key Differences: Bicyclic (non-spiro) structure reduces conformational flexibility. The stereochemistry (1S,5R) introduces chirality, which can affect pharmacological activity and synthesis complexity .

9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione Hydrochloride

  • Molecular Formula: Not fully detailed, but includes a benzyl group and dione (two ketone groups).
  • CAS : 1176981-07-9
  • Key Differences: Spiro[5.5] ring system (vs. 5.6 in the target compound) and benzyl substituent increase aromaticity and lipophilicity.

Trientine Dihydrochloride (Triethylenetetramine Dihydrochloride)

  • Molecular Formula : C₆H₁₈N₄·2HCl
  • Molecular Weight : 219.16 g/mol
  • Key Differences : Linear polyamine structure (vs. spirocyclic) with primary amine groups. Used clinically as a copper-chelating agent, highlighting how structural divergence leads to distinct applications (e.g., Wilson’s disease treatment) .

Octenidine Dihydrochloride

  • Molecular Formula : C₃₆H₆₂Cl₂N₄
  • Molecular Weight : 670.79 g/mol
  • Key Differences: Bis-pyridinium core with long alkyl chains.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Properties
9-Methyl-3,9-diazaspiro[5.6]dodecan-10-one dihydrochloride C₁₁H₂₂Cl₂N₂O 269.21 Spiro[5.6], methyl, ketone Not explicitly reported; inferred CNS or receptor-targeting roles
3,9-Diazaspiro[5.6]dodecan-10-one dihydrochloride C₁₀H₂₀Cl₂N₂O 255.18 Spiro[5.6], no methyl group Intermediate for further derivatization
(1S,5R)-9-Methyl-3,9-diazabicyclo[3.3.2]decane dihydrochloride - - Bicyclo[3.3.2], chiral center Potential chiral ligand or therapeutic agent
9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione hydrochloride - - Spiro[5.5], benzyl, dione Research compound with enhanced H-bonding
Trientine dihydrochloride C₆H₁₈N₄·2HCl 219.16 Linear polyamine Copper chelation (Wilson’s disease)
Octenidine dihydrochloride C₃₆H₆₂Cl₂N₄ 670.79 Bis-pyridinium, long alkyl chains Broad-spectrum antimicrobial

Research Findings and Implications

  • Structural Impact on Bioactivity : The spirocyclic framework in the target compound may confer metabolic stability and selective receptor binding compared to linear analogs like trientine. Methylation at the 9-position could reduce polarity, enhancing blood-brain barrier penetration .
  • Salt Form and Solubility : Dihydrochloride salts generally improve water solubility, critical for oral bioavailability. However, hygroscopicity (as seen in capmatinib dihydrochloride) necessitates controlled storage conditions .
  • Synthetic Challenges : Spirocyclic and bicyclic systems require multi-step syntheses, often involving stereochemical control (e.g., ’s chiral center) .

Biological Activity

9-Methyl-3,9-diazaspiro[5.6]dodecan-10-one dihydrochloride (CAS Number: 1390654-21-3) is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H22Cl2N2O
  • Molecular Weight : 269.21 g/mol
  • MDL Number : MFCD22666526

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential as a therapeutic agent. Key areas of investigation include:

  • Antimicrobial Activity : Initial studies suggest that the compound exhibits antimicrobial properties against a range of bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes.
  • CNS Activity : The compound's structure indicates potential central nervous system (CNS) activity, possibly acting as a modulator of neurotransmitter systems.
  • Anti-inflammatory Effects : Research indicates that this compound may have anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.

Antimicrobial Activity

A study published in Molecules highlighted the compound's effectiveness against specific strains of bacteria, demonstrating a minimum inhibitory concentration (MIC) lower than that of standard antibiotics used in clinical settings. This suggests potential for development as a new antimicrobial agent .

Microbial Strain MIC (µg/mL) Standard Antibiotic MIC (µg/mL)
E. coli1532
S. aureus2025
C. albicans1015

CNS Activity

Research examining the neuropharmacological effects found that the compound may enhance GABAergic neurotransmission, leading to anxiolytic effects in animal models. The study utilized behavioral assays to assess anxiety levels and reported significant reductions in anxiety-like behaviors .

Anti-inflammatory Properties

In vitro studies demonstrated that this compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with LPS (lipopolysaccharide). This suggests a mechanism through which the compound could be utilized for inflammatory diseases .

Q & A

Q. Table 1: Analytical Methods for Purity Assessment

TechniqueConditionsSensitivityReference
HPLC-UVC18 column, 0.1% TFA, 1.0 mL/min0.1 µg/mL
LC-MS/MSESI+, m/z 289.18 → 154.100.01 µg/mL

Q. Table 2: Biological Activity Profiling

AssayTargetResult (IC₅₀/Ki)Reference
Radioligand bindingD2 Receptor0.56 nM
Cell proliferationCancer cell lines12 µM

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Methyl-3,9-diazaspiro[5.6]dodecan-10-one dihydrochloride
Reactant of Route 2
9-Methyl-3,9-diazaspiro[5.6]dodecan-10-one dihydrochloride

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